Propylene glycol 2-caprate

Description

Overview of Propylene (B89431) Glycol Esters and their Academic Relevance

Propylene glycol esters are synthesized through the esterification of propylene glycol (1,2-propanediol) with one or two fatty acids. researchgate.netfao.org This process can be achieved either by direct esterification or by transesterification with fats or oils. fao.org The resulting products can be monoesters or diesters, depending on whether one or both of the hydroxyl groups on the propylene glycol molecule react. fao.org

The academic relevance of these esters stems from their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. vulcanchem.com This dual characteristic is fundamental to their function as emulsifiers, solubilizers, and skin-conditioning agents. researchgate.netcir-safety.org Researchers have extensively studied the crystalline properties of propylene glycol esters, such as propylene glycol monostearate (PGMS), and their ability to stabilize different crystal forms of other compounds, which is crucial in fields like food technology and cosmetics. researchgate.net

Furthermore, the synthesis methods themselves are a subject of research, with studies focusing on optimizing reaction conditions to control the yield of monoesters versus diesters and to develop more efficient, environmentally friendly processes, including enzymatic synthesis. researchgate.net The relationship between the chain length and saturation of the fatty acid component and the resulting properties of the ester is another key area of investigation.

Delineation of Research Focus on Propylene Glycol 2-Caprate within the Broader Ester Family

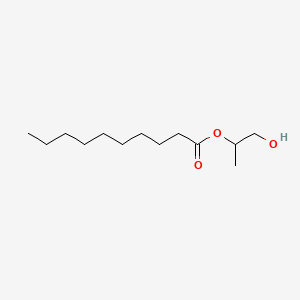

Within the extensive family of propylene glycol esters, this compound holds specific interest for researchers. Systematically named 1-hydroxypropan-2-yl decanoate, this compound is a monoester formed from propylene glycol and capric acid (decanoic acid). vulcanchem.com The "2-" in its name indicates that the capric acid is esterified to the secondary hydroxyl group of the propylene glycol molecule. vulcanchem.com

Detailed Research Findings

Synthesis and Physicochemical Properties

This compound is typically synthesized via the acid-catalyzed esterification of propylene glycol with decanoic acid. vulcanchem.com Common catalysts for this reaction include sulfuric acid or para-toluenesulfonic acid. vulcanchem.com The reaction is generally heated to drive the equilibrium towards the formation of the ester, with the removal of water, a byproduct, being crucial for achieving high yields. vulcanchem.com

The physicochemical properties of this compound are central to its research applications. Its amphiphilicity allows it to interact with both polar and non-polar substances, a key feature for its use in formulations. vulcanchem.com

Below is a table summarizing the key molecular descriptors for this compound:

Table 1: Molecular Descriptors for this compound| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₆O₃ | vulcanchem.com |

| Molecular Weight | 230.34 g/mol | vulcanchem.com |

| IUPAC Name | 1-hydroxypropan-2-yl decanoate | vulcanchem.comnih.gov |

| CAS Registry Number | 170678-32-7 | vulcanchem.com |

| Topological Polar Surface Area | 52.6 Ų | vulcanchem.com |

Comparative Analysis with Related Esters

The properties and research applications of this compound can be better understood when compared with other propylene glycol esters. For instance, propylene glycol dicaprylate/dicaprate is a diester, meaning both hydroxyl groups of propylene glycol are esterified with caprylic and capric acids. google.com This results in a more lipophilic compound compared to the monoester, this compound.

The table below provides a comparison of this compound with a related monoester, propylene glycol 1-caprylate, and a diester mixture.

Table 2: Comparative Data of Propylene Glycol Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₃H₂₆O₃ | 230.34 | Monoester of decanoic acid at the secondary hydroxyl group |

| Propylene Glycol 1-Caprylate | C₁₁H₂₂O₃ | 202.29 | Monoester of octanoic acid at the primary hydroxyl group. ontosight.ainih.gov |

Structure

3D Structure

Properties

CAS No. |

170678-32-7 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl decanoate |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3 |

InChI Key |

PKEJCCNSYCBFJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways for Propylene Glycol Esters

General Principles of Ester Synthesis Involving Propylene (B89431) Glycol

The formation of propylene glycol esters is primarily achieved through esterification and transesterification reactions. These processes involve the reaction of propylene glycol with a fatty acid or a fatty acid ester, respectively. google.comfao.org The choice between these routes often depends on the cost and availability of the starting materials. google.com

Monoester vs. Diester Formation Pathways

The synthesis of propylene glycol esters can be tailored to favor the formation of either monoesters or diesters.

Monoester Formation: Direct esterification of propylene glycol with a fatty acid typically yields a mixture containing approximately 55% to 60% of the propylene glycol monoester, with the remainder being diester and unreacted starting materials. google.com To achieve a higher proportion of monoesters, reaction conditions can be controlled, or purification methods like molecular distillation can be employed to separate the monoester from the diester. google.comfao.org The reaction of propylene oxide with a fatty acid also leads to a mixture of monoester isomers. google.com

Diester Formation: To favor the formation of diesters, such as Propylene Glycol Dicaprate, a molar ratio of approximately 1:2 of propylene glycol to the corresponding fatty acid (in this case, decanoic acid) is typically used. cir-safety.org The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester.

The reaction between propylene glycol and an acid chloride of a fatty acid is another route for preparing these esters. google.com For instance, Propylene Glycol Dielaurate can be produced by reacting lauroyl chloride with propylene glycol in the presence of pyridine (B92270). cir-safety.org

Interesterification and Acylation Approaches

Interesterification and acylation represent alternative and often preferred methods for the synthesis of propylene glycol esters.

Interesterification: This is the most common industrial method for producing propylene glycol monoesters. google.com It involves reacting triglycerides with propylene glycol at high temperatures (350° to 450° F) using a catalyst like sodium hydroxide (B78521). google.comgoogle.com The resulting product is a complex mixture containing propylene glycol mono- and diesters, as well as monoglycerides (B3428702) and diglycerides. google.com This method is often favored over direct esterification due to the lower cost of triglycerides compared to fatty acids. google.com

Acylation: This method involves the use of an acylating agent, such as an acid anhydride (B1165640) or acid chloride. For example, Propylene Glycol Oleate can be synthesized by the acylation of propylene glycol with oleic anhydride. cir-safety.org Similarly, reacting propane-1,2-diol and octanoyl chloride with pyridine produces Propylene Glycol Dicaprylate. cir-safety.org While acylation can offer high yields, the cost of the reagents can be a limiting factor for large-scale production.

Specific Synthesis Routes for Propylene Glycol 2-Caprate and Related Caprate Esters

This compound, also known as 1-hydroxypropan-2-yl decanoate, is synthesized through the acid-catalyzed esterification of propylene glycol with decanoic acid. vulcanchem.com To drive the reaction towards the desired product, the water produced during the reaction is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or by using molecular sieves. vulcanchem.com

Propylene Glycol Dicaprate is produced through the reaction of decanoic acid with propane-1,3-diol. cir-safety.org Another related compound, Propylene Glycol Dicaprylate/Dicaprate, is a mixed diester. google.com

Catalytic Systems and Optimization of Reaction Conditions

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of propylene glycol esters.

Both homogeneous and heterogeneous catalysts are employed in these reactions.

Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are common homogeneous acid catalysts used in direct esterification. vulcanchem.comatamanchemicals.com Sodium hydroxide is a typical alkaline catalyst used in interesterification. google.comgoogle.com While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential corrosion issues and complex purification steps. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like Amberlyst-15 are increasingly being used. mdpi.comaiche.org These catalysts are known for their high activity, stability, and ease of separation from the reaction product. mdpi.comaiche.org Enzymatic catalysts, such as lipases, offer a more environmentally friendly alternative, allowing for reactions to occur under milder conditions. atamanchemicals.com For example, Candida antarctica Lipase B has been used in the synthesis of propylene glycol esters. atamanchemicals.com

Table 1: Representative Reaction Conditions for this compound Synthesis vulcanchem.com

| Parameter | Optimal Range |

| Temperature | 80–120°C |

| Catalyst Concentration | 1–3% (w/w) |

| Reaction Time | 4–8 hours |

| Solvent (for azeotropic removal) | Toluene |

The optimization of reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants is crucial for maximizing the yield of the desired ester. For instance, in the synthesis of Propylene Glycol Isostearate, an excess of isostearic acid is typically used to drive the reaction forward. atamanchemicals.com

Advanced Synthetic Approaches and Process Engineering Considerations

To improve the efficiency and sustainability of propylene glycol ester production, advanced synthetic and process engineering strategies are being explored.

Reactive Chromatography: This innovative approach combines reaction and separation in a single unit. aiche.org By continuously removing the products from the reaction zone, the equilibrium can be shifted towards higher conversion rates. aiche.org Simulated moving bed reactors (SMBR) are a type of continuous reactive separation process that has been investigated for the synthesis of propylene glycol methyl ether acetate (B1210297). aiche.orgresearchgate.net

Continuous-Flow Reactors: For industrial-scale production, continuous-flow reactors are often preferred over batch reactors as they can enhance efficiency and reduce energy consumption. vulcanchem.com

Process Optimization: The development of novel processes that eliminate the need for organic solvents and multiple washing steps is an area of active research. google.com One such process involves reacting a polyol and an oil in the presence of a catalyst at elevated temperatures and pressures to produce a high-monoester mixture. google.com

Downstream Processing: Purification of the final product is a critical step. Molecular distillation is a common technique used to separate monoesters from diesters and other byproducts. google.comfao.org

Advanced Analytical Characterization and Methodological Development for Propylene Glycol 2 Caprate

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of propylene (B89431) glycol esters, offering high-resolution separation of individual components from complex mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like propylene glycol esters. researchgate.net GC-FID is a standard and robust method for quantifying fatty acids and their esters. researchgate.netscielo.br For the analysis of propylene glycol esters, a capillary column, such as one coated with a 95% methyl- 5% phenyl silicone stationary phase, is often employed. fao.org The system typically uses an oven temperature programming to ensure efficient separation of components with different boiling points. fao.org

While direct injection can be used, the analysis of glycols and their esters by GC often benefits from derivatization to increase volatility and improve peak shape. oup.comcdc.govnih.gov GC-MS provides definitive identification by furnishing mass spectra of the separated components, which can be compared to spectral libraries for confirmation. twistaroma.fr This is particularly useful in complex matrices where peak co-elution might occur. For instance, in the analysis of aliphatic glycols, GC-MS is used to identify and quantify the compounds and their derivatives, with mass fragmentation patterns providing structural information. oup.com

Table 1: Typical GC Parameters for Propylene Glycol Ester Analysis

| Parameter | Typical Setting | Source(s) |

| Column | Fused silica (B1680970) capillary, 12-25 m, 0.25-0.35 mm i.d., 95% methyl- 5% phenyl silicone coating, 0.1-0.2 µm film thickness | fao.org |

| Injection | Split or on-column | fao.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | fao.orgoup.com |

| Carrier Gas | Helium or Nitrogen | oup.compjoes.com |

| Temperature Program | Initial oven temperature of 80°C, ramped to higher temperatures (e.g., 280°C) | oup.com |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. hplc.eu HPLC methods have been developed for the simultaneous determination of mono-, di-, and triacylglycerides, which is relevant to the analysis of propylene glycol ester preparations that may contain diesters and other related substances. researchgate.netscielo.br

A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase gradient. researchgate.netcerealsgrains.orgresearchgate.netresearchgate.net For instance, a gradient of methanol (B129727) and a 2-propanol-hexane mixture can be used. researchgate.net Detection is often achieved using a Refractive Index (RI) detector, which is a universal detector suitable for compounds lacking a strong UV chromophore, or a UV detector at a low wavelength (e.g., 205 nm) if the ester or derivatizing agent absorbs light. researchgate.netdrugfuture.comcoresta.org The United States Pharmacopeia (USP) specifies an HPLC-RI method for the assay of Propylene Glycol Monocaprylate, using a specific column packing (L21) and tetrahydrofuran (B95107) as the solvent. drugfuture.comshodex.comshodexhplc.com

Table 2: Example HPLC Conditions for Fatty Acid Ester Analysis

| Parameter | Method A (Gradient) | Method B (Isocratic) | Source(s) |

| Column | C18 | C18 | researchgate.netscielo.br |

| Mobile Phase | Gradient: Methanol and 2-propanol-hexane (5:4, v/v) | Isocratic: Acetonitrile | researchgate.netscielo.br |

| Detector | UV at 205 nm | UV at 205 nm | researchgate.netscielo.br |

| Temperature | 40 °C | 40 °C | researchgate.netscielo.br |

| Application | Separation of tri-, di-, monoacylglycerides, and FAMEs | Determination of fatty acid composition from methyl esters | researchgate.netscielo.br |

Spectroscopic Characterization (e.g., UV-Vis Spectroscopy and its applicability for the ester)

UV-Visible (UV-Vis) spectroscopy is generally of limited direct applicability for the characterization of simple fatty acid esters like propylene glycol 2-caprate, as they lack significant chromophores that absorb in the UV-Vis range (200-800 nm). pjoes.compjoes.comresearchgate.net However, UV-Vis spectroscopy can be employed indirectly or for quantitative purposes under specific conditions.

For instance, the concentration of plumbagin, a bioactive compound, in various pharmaceutical excipients including propylene glycol monocaprylate has been determined using UV-Vis spectrophotometry after appropriate dilution in a solvent like methanol. nih.gov Similarly, the concentration of propylene glycol itself can be determined by UV-Vis spectroscopy, where absorbance increases with concentration, showing a good linear relationship. researchgate.netresearchgate.net While not a primary identification tool for the ester itself, it can be a quantitative method for related substances or in specific assay procedures. ijpsr.com Infrared (IR) spectroscopy, on the other hand, is a more powerful tool for the structural characterization of fatty acid esters, showing characteristic absorption bands for functional groups like the carbonyl (C=O) group. pjoes.comnih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially when this compound is present in complex matrices like cosmetics, food, or biological samples. mdpi.com The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction can be achieved using various techniques, including liquid-liquid extraction with solvents like hexane (B92381) or ethyl acetate (B1210297), or solid-phase extraction (SPE). nih.govnih.gov For GC analysis, derivatization is a common strategy to enhance the volatility and thermal stability of propylene glycol and its esters. cdc.gov This involves converting the polar hydroxyl groups into less polar derivatives.

Common derivatizing agents include:

Silylating agents : Reagents like N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. fao.org

Boronic acids : n-Butylboronic acid can be used to form cyclic boronate esters with diols like propylene glycol, making them suitable for GC-MS analysis. oup.com

Acylating agents : Benzoyl chloride is used to derivatize glycols for enhanced detection by both HPLC-UV and LC-MS/MS, as the benzoyl group is a strong chromophore. researchgate.netresearchgate.netnih.gov Phenyl isocyanate is another agent used for derivatizing glycols, followed by HPLC analysis. chromforum.org

A rapid headspace-GC method for propylene glycol analysis involves a simple derivatization step with phenylboronic acid prior to analysis. nih.gov For LC-MS/MS analysis of glycols in urine, derivatization with benzoyl chloride has been shown to be effective. researchgate.netnih.gov

Method Validation for Quantitative Analysis: Linearity, Precision, and Accuracy

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates that the analytical procedure is accurate, precise, and reproducible. Key validation parameters include linearity, precision, and accuracy. scielo.breuropa.eu

Linearity : This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analytical response versus the concentration of standard solutions. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating good linearity. scielo.brresearchgate.netcoresta.orgmdpi.comnih.gov For example, an HPLC-UV method for fatty acid methyl esters demonstrated linearity with r² > 0.99. scielo.br

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-assay precision) : Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.comeuropa.eu For validated methods, RSD values are often required to be below a certain threshold, for example, <15%. researchgate.netresearchgate.net

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies. In recovery studies, a known amount of the analyte is added (spiked) into a blank matrix, and the percentage of the analyte recovered by the method is calculated. coresta.orgmdpi.com For instance, a validated method for glycols in cosmetics showed quantitative recoveries. mdpi.com

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Acceptance Criteria Example | Source(s) |

| Linearity | Proportionality of response to concentration | Coefficient of Determination (r²) > 0.99 | scielo.brmdpi.com |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) < 15% | researchgate.netresearchgate.net |

| Accuracy | Closeness to the true value | Recovery rates between 80-120% | coresta.orgmdpi.comnih.gov |

Role of Propylene Glycol 2 Caprate in Advanced Formulation Science

Solubilization Mechanisms for Challenging Actives

The limited aqueous solubility of many active compounds presents a major hurdle in pharmaceutical formulation. Propylene (B89431) glycol esters, including the 2-caprate isomer, are employed to enhance the solubility and bioavailability of such challenging molecules.

Propylene glycol 2-caprate, often referred to as propylene glycol monocaprylate, has demonstrated a remarkable capacity to solubilize poorly water-soluble compounds. Preformulation studies are essential to select optimal excipients for a given active. For instance, in the development of a formulation for plumbagin, a sparingly water-soluble bioactive naphthoquinone, various lipid-based excipients were screened for their solubilizing efficiency. Propylene glycol monocaprylate (Capryol 90) was identified as having a high capacity to dissolve plumbagin, achieving a concentration of 94.6 mg/mL. nih.gov This capacity was significantly higher than that of many plant-derived oils and some other glyceride-based excipients. nih.gov

The selection of an appropriate solvent is critical as it directly influences the drug-loading capacity of the final formulation. Medium-chain glycerides and propylene glycol esters have shown high efficacy in this regard. nih.govresearchgate.net The solubilization power of these esters is attributed to their chemical structure, which provides a suitable environment for hydrophobic drug molecules. researchgate.net

| Excipient | Solubility (mg/mL) |

|---|---|

| Capryol 90 (propylene glycol monocaprylate) | 94.6 |

| Labrasol (caprylocaproyl macrogol-8 glycerides) | 125.0 |

| Labrafil M 1944 CS (oleoyl macrogol-6 glycerides) | 82.1 |

| Labrafac lipophile WL 1349 (caprylic/capric triglyceride) | 89.4 |

| Capmul MCM EP/NF (glycerol monocaprylocaprate) | 92.0 |

| Peceol (glyceryl monooleate) | 60.3 |

| Sesame Oil | 57.1 |

The enhancement of solubility is governed by specific molecular interactions between the drug and the excipient. In some cases, these interactions can lead to the formation of distinct, stable solid-state forms. Research has identified the formation of crystalline solvates from liquid formulations containing lipophilic excipients like propylene glycol monocaprylate and monolaurate. nih.gov These solvates are crystalline structures wherein the solvent molecules (in this case, the propylene glycol ester) are incorporated into the crystal lattice of the solute (the active ingredient). nih.gov

These drug-excipient interactions highlight a specific mechanism of solubilization where the ester not only acts as a bulk solvent but also engages in direct molecular association with the drug. nih.gov The resulting solvates can exhibit unique physical properties, such as mechanical stability and non-hygroscopicity, which could be advantageous for further development. nih.gov Propylene glycol itself is known to be an effective solvent for enhancing the solubility of various hydrophobic compounds in drug formulations. nih.gov

Emulsification Principles and Stability in Colloidal Systems

This compound is a key component in the formulation of colloidal drug delivery systems, such as nanoemulsions and microemulsions. These systems can improve the stability and delivery of encapsulated actives.

Nanoemulsions and microemulsions are transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the nanometer range. bibliotekanauki.plresearchgate.net Propylene glycol monocaprylate is frequently used as the oil phase in the formation of oil-in-water (o/w) nanoemulsions. nih.govnih.gov These systems can be formed through low-energy methods, such as spontaneous or phase inversion emulsification, which are advantageous for industrial-scale production. nih.govnih.gov

A study on a plumbagin formulation utilized propylene glycol caprylate as the oil phase along with a surfactant/cosurfactant mixture to generate an o/w nanoemulsion via a low-energy spontaneous emulsification process. nih.govnih.gov Characterization of this system using dynamic light scattering (DLS) revealed an average hydrodynamic diameter of 30.9 nm with a narrow polydispersity, indicating a uniform droplet size. nih.govnih.gov Similarly, related esters like propylene glycol dicaprylate/dicaprate have been successfully used to formulate stable and transparent nano- and microemulsions through a phase inversion method. bibliotekanauki.plicm.edu.pl Research has also demonstrated the development of highly homogenous nanoemulsions with a high proportion of propylene glycol monocaprylate using a low-energy phase inversion method, which is a promising alternative for industrial applications. nih.gov

The choice of oil phase directly impacts the characteristics of an emulsion, including droplet size and stability. Formulations using propylene glycol monocaprylate as the oil phase have been shown to produce nanoemulsions with small, uniform droplet sizes and robust physical stability. nih.govresearchgate.net The plumbagin nanoemulsion, for example, exhibited long-term stability and maintained its particle size in simulated physiological environments. nih.govnih.gov

The stability and droplet size of these systems are dependent on the formulation composition, particularly the concentration of the emulsifier and the ratio of the water phase to the oil phase. bibliotekanauki.plresearchgate.net Studies have shown that nanoemulsions formulated with propylene glycol monocaprylate can achieve a mean droplet size of around 100 nm with a very low polydispersity index (PDI < 0.1), which signifies a highly homogenous and stable system. nih.gov A lower interfacial tension, facilitated by the formulation components, generally leads to the formation of smaller droplets and, consequently, higher emulsion stability. whiterose.ac.uk

| Oil Phase | Formation Method | Mean Droplet Size | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Propylene Glycol Monocaprylate (Capryol 90) | Low-energy spontaneous emulsification | 30.9 nm | Narrow | nih.govnih.gov |

| Propylene Glycol Monocaprylate | Low-energy phase inversion | ~100 nm | < 0.1 | nih.gov |

The properties of emulsions containing this compound are heavily influenced by the accompanying surfactant and co-solvent/co-surfactant system. The selection of these components is crucial for achieving stable nano- or microemulsions. nih.gov Nonionic surfactants are often preferred as they are less affected by changes in pH and ionic strength. nih.gov

Rheological Behavior of Formulations Containing this compound

The inclusion of this compound, also known as propylene glycol monocaprylate, significantly influences the rheological properties of pharmaceutical formulations. Its primary role as an emulsifier, solubilizer, and penetration enhancer also extends to modifying the flow and structural characteristics of semi-solid preparations like creams and gels. coreychem.comdntb.gov.ua Formulations containing this excipient often exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, a desirable characteristic for topical applications. scielo.brlongdom.org This means their viscosity decreases as shear stress increases, such as when a cream is spread onto the skin, allowing for easy application followed by a return to higher viscosity at rest, ensuring the formulation remains in place. longdom.orgscielo.br

In one study, the addition of propylene glycol monocaprylate to a cream formulation was found to make the product smoother and more fluid. dntb.gov.ua This alteration in texture is linked to a decrease in the cohesive energy density of the formulation's oil phase, which enhances the fluidity of the drug within the cream. dntb.gov.ua The rheological profile of a formulation is a critical quality attribute, impacting manufacturing processes, stability, and the rate of drug release. scielo.brscielo.br

The viscoelastic properties, defined by the elastic (storage) modulus (G′) and the viscous (loss) modulus (G″), are also affected. For stable semi-solid structures, the elastic modulus typically exceeds the viscous modulus (G′ > G″), indicating a more solid-like behavior at rest. nih.govnih.gov The incorporation of excipients like this compound can modulate these moduli, influencing the formulation's structural integrity and physical stability over time. nih.gov

Table 1: Expected Impact of this compound on Formulation Rheology

| Rheological Parameter | Effect of this compound Inclusion | Rationale and Significance |

| Viscosity | Reduction in apparent viscosity under shear. | Imparts pseudoplastic (shear-thinning) behavior, which is ideal for ease of application in topical products. longdom.org |

| Flow Behavior | Contributes to a smoother, more fluid texture. dntb.gov.ua | Improves sensory characteristics and spreadability of creams and lotions. dntb.gov.ua |

| Viscoelasticity (G', G") | Modulates the elastic and viscous moduli. | Can influence the internal structure and stability of the formulation, ensuring it maintains its form post-application. nih.govnih.gov |

| Yield Stress | Affects the initial resistance to flow. | Important for ensuring the product stays in the container but flows easily upon application. |

Mechanistic Studies of Permeation and Absorption Enhancement (non-clinical models)

This compound is recognized for its capacity to enhance the penetration and bioavailability of active pharmaceutical ingredients (APIs) in topical and intestinal formulations. nih.gov Mechanistic studies in non-clinical models have elucidated its role in interacting with biological membranes to facilitate drug transport.

In situ and in vitro non-clinical models have been employed to investigate the effects of propylene glycol caprylate on drug absorption. In a study using an in situ closed loop model in rats, propylene glycol caprylate (referred to as Sefsol-218) was shown to significantly enhance the intestinal absorption of insulin, a large-molecule drug that typically has poor oral bioavailability. nih.gov The study demonstrated that propylene glycol caprylate was a more effective and safer absorption enhancer compared to sodium caprate (C10), a well-known enhancer, as it did not cause a significant increase in the activity of lactate dehydrogenase, an indicator of membrane damage. nih.gov

Further research on its role as a chemical enhancer in creams has shown it can increase drug release from the formulation and significantly improve skin retention of the active ingredient in vivo. dntb.gov.ua These studies underscore its utility in overcoming the barrier properties of both the intestinal epithelium and the skin's stratum corneum. nih.govnih.gov

The mechanism by which propylene glycol caprylate enhances permeation involves direct interaction with and modification of biological membranes. Studies have revealed a dual-pronged mechanism:

Increased Membrane Fluidity : Propylene glycol caprylate increases the fluidity of the lipid bilayers within the cell membrane. nih.gov This action disrupts the highly ordered structure of membrane lipids, particularly in the stratum corneum, making the barrier more permeable to drug molecules. dntb.gov.uanih.gov Molecular dynamics simulations on the related compound propylene glycol show that it penetrates the hydrophilic headgroup regions of the lipid bilayer, leading to an increase in the interfacial area per lipid and a disordering of the lipid tails. nih.gov

Loosening of Tight Junctions : In the context of intestinal absorption, propylene glycol caprylate has been found to loosen the tight junctions (TJs) between epithelial cells. nih.gov This paracellular pathway enhancement is achieved by reducing the expression of claudin-4, a key protein responsible for maintaining the integrity of tight junctions. nih.gov By opening these junctions, the compound allows for the passage of drug molecules between the cells, a crucial mechanism for the absorption of certain APIs. nih.gov

Table 2: Summary of Mechanistic Findings for Permeation Enhancement

| Mechanism | Locus of Action | Experimental Observation | Reference |

| Increased Membrane Fluidity | Cell lipid bilayer (transcellular pathway) | Disorders lipid packing in the stratum corneum; increases mobility of SC lipids. | nih.govnih.gov |

| Loosening of Tight Junctions | Inter-epithelial cell junctions (paracellular pathway) | Reduces the expression of the tight junction protein claudin-4. | nih.gov |

| Hydrogen Bonding | Dermis | Forms hydrogen bonds with collagen, increasing drug retention time in the skin. | dntb.gov.ua |

Stabilization of Active Compounds and Formulation Integrity

This compound is a valuable excipient for ensuring the stability and integrity of pharmaceutical formulations, particularly for poorly water-soluble compounds. nih.govnih.gov Its properties as a solubilizer and emulsifier contribute to the creation of robust drug delivery systems. cymitquimica.com

It is frequently used as the oil phase in the development of nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS). nih.gov A notable example is the development of an oil-in-water nanoemulsion for the sparingly water-soluble anticancer agent plumbagin. nih.govnih.gov In this formulation, propylene glycol caprylate (Capryol 90) was selected as the oil phase due to its high capacity to solubilize the drug. nih.gov The resulting plumbagin-loaded nanoemulsion demonstrated high drug loading, a small and uniform particle size (average hydrodynamic diameter of 30.9 nm), and robust stability. nih.govnih.gov

The stability of this nanoemulsion was confirmed through long-term studies and its ability to retain particle size in simulated physiological environments, such as buffers at various pH levels (pH 6.8 and 7.5) and 0.1 M HCl. nih.govresearchgate.net The use of propylene glycol caprylate helps prevent the separation of ingredients and maintains the physical integrity of the formulation over time. Furthermore, its mild antimicrobial properties may contribute to the preservation of certain formulations. cymitquimica.com

Table 3: Stability Profile of a Plumbagin Nanoemulsion Using this compound

| Stability Parameter | Formulation Component | Result | Significance |

| Physical Stability | This compound as oil phase. | Exhibited long-term stability with no significant changes in particle size over time. nih.govnih.gov | Ensures consistent product quality and shelf-life. |

| Stability in Physiological Media | This compound based nanoemulsion. | Good retention of nanoparticle size in simulated gastric (0.1 M HCl) and intestinal (phosphate buffers) fluids. nih.govresearchgate.net | Indicates the formulation can remain stable upon administration before absorption occurs. |

| Drug Solubilization | This compound. | Demonstrated high solubilization capacity for the poorly soluble drug plumbagin. nih.gov | Enables the formulation of challenging APIs into effective delivery systems. |

Interfacial Phenomena and Surface Chemistry of Propylene Glycol 2 Caprate

Measurement and Significance of Interfacial Tension in Multi-phase Systems

The measurement of interfacial tension (IFT) is fundamental to understanding the behavior of immiscible phases, such as oil and water, in the presence of a surfactant or emulsifier like propylene (B89431) glycol 2-caprate. Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases. In the context of multi-phase systems like microemulsions, low interfacial tension is a critical factor for their spontaneous formation and thermodynamic stability. scispace.comresearchgate.net

Propylene glycol esters, including the monocaprate and monocaprylate variants, are frequently used as co-surfactants in microemulsion systems. scispace.comgoogle.com Their primary role is to reduce the IFT at the oil-water interface, which facilitates the dispersion process and minimizes the energy required to form an emulsion. researchgate.net The addition of a surfactant/cosurfactant pair, which can include propylene glycol monocaprylate, significantly reduces the surface tension of the formulation. google.com This reduction in IFT allows for the formation of finely dispersed droplets, often in the nanometer range, leading to stable microemulsions. scispace.com

The spinning drop tensiometer is a common apparatus used to measure the ultra-low interfacial tension values often observed in microemulsion systems. scispace.com These measurements are crucial as they correlate with the phase behavior of the system. Ultra-low IFT is particularly associated with the formation of a middle-phase microemulsion, which exists in equilibrium with excess oil and water phases, a desirable characteristic for many applications. scispace.com

Table 1: Role of Propylene Glycol Esters in Modulating Interfacial Tension

| System Component | Function | Significance in Multi-phase Systems | Reference |

| Propylene Glycol Monocaprylate (as co-surfactant) | Reduces interfacial tension | Facilitates spontaneous formation of microemulsions; provides a flexible film around droplets. | scispace.comresearchgate.net |

| Surfactant/Co-surfactant Pair | Lowers overall surface tension | Enables penetration and invasion of the formulation into fine structures, such as in pediculicide preparations. | google.com |

| Propylene Glycol | Co-surfactant | Decreases the bending stress of the interface, imparting flexibility to the interfacial film. | globalresearchonline.net |

Interfacial Viscosity and Film Formation at Liquid Interfaces

At liquid-liquid or liquid-air interfaces, surface-active molecules like propylene glycol 2-caprate can form a distinct interfacial film. The properties of this film, particularly its viscosity and viscoelasticity, are paramount to the stability of emulsions and foams. A stable interfacial film acts as a mechanical barrier that prevents the coalescence of dispersed droplets or bubbles.

In microemulsion systems, propylene glycol monocaprylate, when used as a co-surfactant, helps to create a flexible film around the dispersed droplets. researchgate.net The fluidity of this interfacial film is critical; if the film is too rigid, it can hinder the formation of a microemulsion and may lead to the formation of more viscous, liquid crystalline phases. researchgate.net Conversely, a film that is too fluid may not provide a sufficient barrier against coalescence. The role of the co-surfactant is to penetrate the surfactant monolayer, adding variability and fluidity to the interfacial film. researchgate.net

Studies on related propylene glycol esters provide further insight. For instance, propylene glycol stearate (B1226849) has been shown to form a thick, plastic-like film at the oil/water interface under specific concentration and temperature conditions. cir-safety.org While the specific properties of the film formed by this compound may differ due to the shorter fatty acid chain (capric vs. stearic acid), the principle of forming a stabilizing interfacial layer remains. The stability of foams containing propylene glycol alginate, a related surface-active polysaccharide, is also dependent on the viscoelasticity of the adsorbed film at the air-water interface. conicet.gov.ar

Table 2: Research Findings on Interfacial Film Properties

| Compound/System | Observation | Implication for Formulation | Reference |

| Propylene Glycol Monocaprylate (in Microemulsions) | Acts as a co-surfactant to increase the fluidity of the interfacial film. | Prevents the formation of overly rigid films, allowing for the successful formation of microemulsions. | researchgate.net |

| Propylene Glycol Stearate | Can form a thick, plastic film at the oil/water interface. | Indicates the potential for propylene glycol esters to create strong, stabilizing interfacial layers. | cir-safety.org |

| Casein Glycomacropeptide (CMP) – Propylene Glycol Alginate (PGA) | The presence of PGA synergistically improved the viscoelastic properties of the surface film. | Demonstrates how combining propylene glycol derivatives with other agents can enhance interfacial film strength and foam stability. | conicet.gov.ar |

Surface Wetting and Contact Angle Studies Relevant to Formulation Development

Surface wetting refers to the ability of a liquid to maintain contact with a solid surface, a phenomenon quantified by the measurement of the contact angle. A lower contact angle indicates better wetting. For pharmaceutical formulations, particularly for poorly soluble drugs, enhancing the wetting of the drug particles by the solvent or gastrointestinal fluids is crucial for improving dissolution and bioavailability.

Propylene glycol and its esters are known to act as effective wetting agents. researchgate.netresearchgate.net In the liquisolid technique, a method used to enhance the solubility of poorly water-soluble drugs, non-volatile solvents like propylene glycol monocaprylate are employed. unpad.ac.id This technique increases the surface area of the drug and improves its wetting properties, as evidenced by a lower contact angle compared to conventional tablets. unpad.ac.id The improved wetting leads to enhanced solubility and drug release. unpad.ac.id

Studies on propylene glycol itself show it has moderate interfacial tension and a relatively low contact angle on hydrophilic surfaces like glass, although the contact angle is higher on hydrophobic surfaces. su.ac.th This highlights its hydrophilic character. In other applications, such as offset printing, propylene glycol has been studied as a wetting agent in the fountain solution. Its addition at optimal concentrations can improve the visual quality and density of the print by modifying the surface interactions between the ink, water, and the printing plate. researchgate.netunand.ac.id The effectiveness of propylene glycol as a wetting agent is attributed to its strong interaction with water molecules. researchgate.net

Table 3: Contact Angle and Wetting Properties

| Application/Technique | Role of Propylene Glycol Ester/Derivative | Observation | Reference |

| Liquisolid Technique | Propylene Glycol Monocaprylate as a non-volatile solvent. | Results in a lower contact angle and increased wetting of the drug. | unpad.ac.id |

| Pharmaceutical Solvents Study | Propylene Glycol as a solvent. | Exhibits a relatively low contact angle on glass, indicating good wetting of hydrophilic surfaces. | su.ac.th |

| Offset Printing | Propylene Glycol as a wetting agent. | Improves print quality by modifying surface interactions on the printing plate. | researchgate.netunand.ac.id |

Chemical Stability and Degradation Pathways of Propylene Glycol 2 Caprate

Hydrolytic Stability of the Ester Linkage

The ester linkage in propylene (B89431) glycol 2-caprate is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond, yielding propylene glycol and capric acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by pH and temperature.

In general, ester hydrolysis follows pseudo-first-order kinetics under conditions where the concentration of water is in large excess and remains constant. The rate of hydrolysis is typically lowest in the neutral pH range and increases under both acidic and alkaline conditions. Propylene glycol esters of fatty acids are known to be hydrolyzed in biological systems by lipases to form propylene glycol and the constituent fatty acids. inchem.orginchem.org

Studies on similar propylene glycol esters have demonstrated their relative stability at physiological pH. For instance, certain propylene glycol-containing prodrugs were found to be significantly more stable at any given pH compared to methoxy (B1213986) and ethoxy esters. nih.gov However, the rate of hydrolysis can be substantial under strongly acidic or alkaline conditions. For example, the hydrolysis half-life of propylene glycol monomethyl ether acetate (B1210297) was found to be rapid in both rat and human blood, indicating enzymatic and chemical catalysis. nih.gov

The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Table 1: Factors Influencing Hydrolytic Stability of Propylene Glycol 2-Caprate

| Factor | Influence on Hydrolytic Stability |

|---|---|

| pH | Stability is generally highest at neutral pH. Hydrolysis is accelerated under both acidic and alkaline conditions. |

| Temperature | Higher temperatures increase the rate of hydrolysis. |

| Enzymes (e.g., Lipases) | Can significantly catalyze the hydrolysis of the ester linkage. |

| Presence of Water | Essential for the hydrolytic reaction to occur. |

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can occur at both the propylene glycol and the caprate (fatty acid) portions of the molecule. Oxidation is often initiated by factors such as heat, light, and the presence of metal ions.

The propylene glycol moiety is susceptible to oxidation, which can lead to the formation of various degradation products. At elevated temperatures and in the presence of oxygen, propylene glycol can oxidize to form propionaldehyde, lactic acid, pyruvic acid, and acetic acid. nih.gov Low-temperature oxidative degradation of propylene glycol is also possible and can be facilitated by the presence of oxygen, leading to the formation of aldehydes. researchgate.net

The caprate moiety, a saturated fatty acid, is relatively stable to oxidation compared to unsaturated fatty acids. However, under harsh oxidative conditions, the fatty acid chain can undergo oxidation. The oxidation of fatty acids typically proceeds via a free-radical mechanism involving initiation, propagation, and termination steps. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, volatile compounds such as aldehydes, ketones, and shorter-chain carboxylic acids.

Table 2: Potential Oxidative Degradation Products of this compound

| Moiety | Potential Degradation Products |

|---|---|

| Propylene Glycol | Propionaldehyde, Lactic Acid, Pyruvic Acid, Acetic Acid |

| Caprate | Shorter-chain aldehydes, Ketones, Carboxylic acids |

Thermal Decomposition Pathways and Kinetic Analysis (Extrapolation from Propylene Glycol Studies)

The thermal degradation of propylene glycol in an inert atmosphere is believed to proceed primarily through dehydration reactions. These reactions can lead to the formation of propylene oxide, which can then isomerize to acetone (B3395972) or propionaldehyde. Further decomposition can result in the formation of various smaller molecules.

Kinetic studies on the pyrolysis of propylene glycol have been conducted to understand the reaction pathways and determine activation energies. The decomposition of propylene glycol has been shown to produce main aldehydes such as formaldehyde, acetaldehyde, propanal, and acetone.

Table 3: Extrapolated Thermal Decomposition Pathways for this compound

| Decomposition Step | Primary Products (Extrapolated from Propylene Glycol) |

|---|---|

| Initial Ester Cleavage | Propylene Glycol, Capric Acid, and/or derivatives |

| Propylene Glycol Decomposition | Propylene Oxide, Acetone, Propionaldehyde |

| Further Fragmentation | Formaldehyde, Acetaldehyde, and other smaller molecules |

The kinetic analysis of propylene glycol thermal degradation indicates that the decomposition process is highly dependent on temperature. The rate of formation of degradation products increases significantly with increasing temperature. The presence of the ester group in this compound could potentially alter the activation energy and the distribution of decomposition products compared to pure propylene glycol.

Computational Modeling and Simulation Studies for Propylene Glycol 2 Caprate

Molecular Dynamics Simulations of Intermolecular Interactions in Ester Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system, providing a detailed view of molecular behavior. nih.gov For ester systems containing propylene (B89431) glycol moieties, MD simulations are crucial for understanding the complex interplay of intermolecular interactions that govern their macroscopic properties.

A key component of accurate MD simulations is the development of a robust force field—a set of parameters that define the potential energy of the system. nih.gov Researchers have developed and refined force field models specifically for propylene glycol, often based on potentials like OPLS (Optimized Potentials for Liquid Simulations) and validated against experimental data such as density and enthalpy of vaporization over a range of temperatures. researchgate.net These validated force fields enable the simulation of pure propylene glycol and its esters, as well as their behavior in mixtures. researchgate.net

MD simulations provide valuable data on structural properties, including:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle. In ester systems, RDFs can reveal the average distance and coordination number between different atomic sites, such as the carbonyl oxygen of the ester and the hydroxyl protons of propylene glycol or water, clarifying the local molecular structure. researchgate.net

Hydrogen Bonding: The presence of a hydroxyl group in Propylene Glycol 2-Caprate allows it to act as both a hydrogen bond donor and acceptor. MD simulations can quantify the extent and dynamics of hydrogen bonding networks, which significantly influence properties like viscosity and solubility. researchgate.netmdpi.com Studies on propylene glycol have shown that its hydroxyl groups are key to its interactions, and these interactions prevail over self-association when mixed with other substances like water. researchgate.net

Spatial Distribution Functions (SDFs): SDFs provide a 3D map of the probability of finding a particular molecule or functional group around another, offering a more detailed picture of the molecular arrangement and solvation shells than RDFs alone. researchgate.net

These simulation techniques are instrumental in understanding how propylene glycol esters interact with other molecules, whether in a pure liquid, a solution, or at an interface. mdpi.comacs.org For instance, simulations have shown that alcohols like propylene glycol can disrupt the structure of lipid bilayers by interacting with the lipid headgroups. nih.gov

| Simulation Technique/Analysis | Property Investigated | Insight Gained for Propylene Glycol Ester Systems |

|---|---|---|

| Force Field Development (e.g., OPLS-based) | Accuracy of potential energy calculations | Provides reliable parameters for simulating physicochemical properties (density, viscosity, etc.) of propylene glycol and its esters. researchgate.net |

| Radial Distribution Functions (RDFs) | Local molecular packing and solvation structure | Determines the probable distances between key interacting atoms, revealing how ester and glycol moieties arrange themselves. researchgate.net |

| Hydrogen Bond Analysis | Strength and lifetime of hydrogen bonds | Quantifies the role of the hydroxyl group in mediating interactions with other molecules, impacting solubility and self-association. researchgate.netmdpi.com |

| Mean Square Displacement (MSD) | Translational mobility of molecules | Calculates self-diffusion coefficients, indicating how the presence of the ester affects molecular movement within a mixture. researchgate.net |

Predictive Modeling of Solubility and Partition Coefficients in Multi-component Systems

The solubility and partition coefficient are critical parameters for the formulation and application of compounds like this compound. Predictive models offer a rapid and cost-effective alternative to extensive experimental measurements, especially in complex multi-component systems. ingentaconnect.comnih.gov

One of the most widely used semi-empirical methods is the Jouyban-Acree model . This model is particularly effective for predicting the solubility of solutes in co-solvent mixtures, such as water-propylene glycol systems. ingentaconnect.comnih.gov The model correlates the solubility of a solute in a binary or ternary solvent mixture based on its solubility in the neat (pure) solvents and interaction parameters that account for the non-ideal mixing behavior. jst.go.jpnih.gov Trained versions of the Jouyban-Acree model have been successfully used to predict drug solubility in water-propylene glycol mixtures at various temperatures, with a reported mean percentage deviation (MPD) of around 24% across numerous datasets. ingentaconnect.comnih.gov This level of accuracy is considered acceptable for many pharmaceutical applications and significantly reduces the number of required experiments. ingentaconnect.com While the model shows good predictive power, some studies note that it can still produce deviations from experimental values, highlighting the importance of experimental validation. scielo.org.co

Another important parameter, the partition coefficient (K) , describes the distribution of a solute between two immiscible phases, such as an oil or lipid phase and an aqueous phase. This is often expressed as log P for the octanol-water partition coefficient. Models like the Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) can be used to predict partition coefficients and solubilities from first principles. uni-paderborn.deresearchgate.net For propylene glycol-water systems, experimental studies have provided data on how the partition coefficients of various solutes change with the concentration of propylene glycol. umich.edu As the proportion of propylene glycol increases, its affinity for many organic solutes also increases, leading to a decrease in the partition coefficient relative to the aqueous phase. umich.edu

| Vehicle (Solvent System) | Solubility (mg/mL) | Partition Coefficient |

|---|---|---|

| Water | 2.28 | 0.23 |

| 20% Propylene Glycol / 80% Water | 4.41 | 0.090 |

| 50% Propylene Glycol / 50% Water | 20.5 | 0.023 |

| Propylene Glycol (Neat) | 93.1 | 0.0057 |

Data sourced from a study on topical drug delivery, illustrating the type of data used in and predicted by computational models. umich.edu

Quantum Chemical Calculations for Reaction Pathway Elucidation (e.g., thermal degradation)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating chemical reactions at the molecular level. researchgate.net These methods allow for the elucidation of complex reaction mechanisms, such as the thermal degradation of esters like this compound, by modeling the electronic structure of molecules and calculating the energetics of different reaction pathways. nih.govsemanticscholar.org

For esters, a common thermal degradation route is the β-elimination reaction , which involves a six-membered ring transition state leading to the formation of a carboxylic acid and an alkene. nih.govresearchgate.net DFT calculations can determine the geometry of this transition state and, crucially, its activation energy (Ea)—the minimum energy required for the reaction to occur. nih.govresearchgate.net This information is vital for assessing the thermal stability of the compound.

Studies on the pyrolysis of propylene glycol itself have identified dehydration as a primary decomposition pathway, leading to intermediates like propylene oxide. espublisher.comresearchgate.net For larger esters, research has shown that the formation of a carboxylic acid and an alkene is often the most energetically favorable decomposition channel. nih.gov For example, DFT studies on isopropyl butanoate, a model ester, showed that its decomposition to butanoic acid and propene is the most favorable pathway. nih.gov

Quantum chemical calculations are also used to:

Calculate Bond Dissociation Energies (BDEs): BDEs quantify the strength of specific chemical bonds within a molecule. By identifying the weakest bonds, researchers can predict the initial steps of thermal decomposition. scienceopen.com

Investigate Catalytic Effects: The thermal stability of polyesters is known to be influenced by residual catalysts from their synthesis. researchgate.net Quantum chemical studies have modeled how metal-based catalysts can alter degradation pathways, for instance by showing that a β-hydrogen abstraction by a catalyst's alkoxy ligand can provide a lower-energy reaction path compared to the uncatalyzed elimination. researchgate.net

Determine Reaction Kinetics: By calculating activation energies and pre-exponential factors, conventional transition state theory can be used to estimate reaction rate constants over a range of temperatures. scienceopen.com This allows for the development of kinetic models that predict the formation of degradation products over time. espublisher.com

| Compound/System | Computational Method | Key Finding | Activation Energy (Ea) / Energy Barrier |

|---|---|---|---|

| Propylene Glycol | Metadynamics / DFT | Decomposition proceeds via dehydration to intermediates. researchgate.net | Not specified in source |

| Triacetin (Glycerol triacetate) | DFT | Primary pathway is the elimination of acetic acid. researchgate.net | ~193 kJ/mol researchgate.net |

| Isopropyl Butanoate | DFT (BMK), CBS-QB3 | Most favorable path is decomposition to butanoic acid and propene. nih.gov | Not specified in source |

| Ethylene Dibenzoate (Polyester model) | DFT (B3LYP) | Uncatalyzed β-elimination reaction. researchgate.net | 51.1 kcal/mol (~214 kJ/mol) researchgate.net |

| Diazido Ester (HDBAA) | DFT | Initial step is the elimination of N₂ to form an imine. researchgate.net | 155.1 kJ/mol researchgate.net |

Environmental Fate and Biodegradation Investigations of Propylene Glycol and Its Esters

Biodegradation Kinetics and Microbial Metabolism (Predominantly based on Propylene (B89431) Glycol Studies)

Biodegradation is the principal mechanism for the removal of propylene glycol from the environment. cdc.gov It is readily metabolized by a wide variety of microorganisms in soil and water under both aerobic and anaerobic conditions. cdc.govccme.ca

The biodegradation of propylene glycol generally follows first-order kinetics, particularly at lower concentrations. ccme.cahydratechfluids.comccme.ca However, at higher concentrations (above 100 ppm), the degradation rate can appear to be independent of the initial concentration, following zero-order kinetics. hydratechfluids.comccme.ca The half-life of propylene glycol in the environment is typically short, indicating a low potential for persistence. cdc.govccme.cahydratechfluids.comccme.ca In water, the estimated half-life is 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. cdc.govccme.cahydratechfluids.comccme.ca The half-life in soil is expected to be similar to or even shorter than in water. cdc.govccme.cahydratechfluids.comccme.ca

Microbial metabolism of propylene glycol involves several pathways depending on the oxygen availability. A diverse range of bacteria, including species of Pseudomonas, Aerobacter, Flavobacterium, Clostridium, and Desulfovibrio, have been identified as capable of degrading propylene glycol. cdc.govdtic.milnih.govresearchgate.net

Aerobic Metabolism: In the presence of oxygen, microorganisms oxidize propylene glycol to pyruvate (B1213749). dtic.mil This process can proceed through intermediates like lactaldehyde or 1-hydroxy-2-propanone. dtic.mil The resulting pyruvate then enters the tricarboxylic acid (TCA) cycle, where it is completely mineralized to carbon dioxide and water. cdc.govdtic.mil Studies have shown that bacteria from the genus Pseudomonas are particularly efficient at aerobic degradation. cdc.govnih.gov

Anaerobic Metabolism: Under anoxic or anaerobic conditions, the degradation pathway is different. Fermentative bacteria, such as Clostridium glycolicum, can convert propylene glycol into intermediates like propionaldehyde, n-propanol, and propionate (B1217596). cdc.govdtic.milnih.gov It is believed that the process starts with a disproportionation of propylene glycol into propionate and n-propanol. nih.gov The n-propanol is subsequently oxidized to propionate, which can be further broken down to acetate (B1210297), hydrogen, and carbon dioxide. nih.gov In the presence of sulfate-reducing bacteria like Desulfovibrio, propylene glycol can be degraded to acetate and carbon dioxide. cdc.gov Ultimately, under methanogenic conditions, these intermediates are converted to methane (B114726) and carbon dioxide. nih.gov

The biodegradation of propylene glycol esters is expected to begin with enzymatic hydrolysis of the ester bond, releasing propylene glycol and the corresponding fatty acid. Both of these products are readily biodegradable.

Table 1: Biodegradation Rates and Half-Lives of Propylene Glycol

| Environment | Condition | Half-Life | Degradation Rate | Reference |

|---|---|---|---|---|

| Water | Aerobic | 1-4 days | 76-83 mg/L/day (following a lag phase) | cdc.govccme.cahydratechfluids.comdtic.mil |

| Water | Anaerobic | 3-5 days | Not specified | cdc.govccme.cahydratechfluids.com |

| Soil | Aerobic | ≤ 1-5 days | 2.3-93.3 mg/kg/day (temperature dependent) | cdc.govhydratechfluids.comccme.ca |

| Soil | Anaerobic | Similar to or less than in water | Not specified | cdc.gov |

Environmental Mobility and Partitioning Behavior in Soil and Aquatic Systems

The movement and distribution of propylene glycol and its esters in the environment are governed by their physical and chemical properties, primarily water solubility and soil adsorption characteristics. cdc.govccme.ca Propylene glycol is highly miscible with water and has a low octanol-water partition coefficient (Kow), indicating low lipophilicity. ccme.ca

Consequently, propylene glycol exhibits very low adsorption to soil and sediment particles. cdc.gov This results in high mobility in soil, creating a potential for leaching into groundwater, especially in sandy soils. cdc.govccme.ca However, its rapid rate of biodegradation is expected to significantly limit the extent of this leaching. cdc.gov Because of its high water solubility and low vapor pressure, volatilization from water or soil surfaces is not a significant fate process. cdc.govccme.ca

For propylene glycol esters like propylene glycol 2-caprate, the addition of the fatty acid chain increases the molecule's lipophilicity and molecular weight compared to the parent glycol. This would result in a higher octanol-water partition coefficient (Kow) and likely a higher soil organic carbon-water (B12546825) partitioning coefficient (Koc). Therefore, this compound is expected to be less mobile in soil and have a greater tendency to adsorb to organic matter in soil and sediment compared to propylene glycol. However, like other propylene glycol esters, it is likely to undergo hydrolysis, releasing the more mobile propylene glycol. nih.govresearchgate.net

Table 2: Physicochemical Properties Influencing Environmental Mobility of Propylene Glycol

| Property | Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Water Solubility | Miscible | High mobility in soil and partitioning to aquatic environments. | cdc.govccme.ca |

| Vapor Pressure | Low (0.07 mm Hg at 20°C) | Low potential for volatilization from water or soil. | cdc.govccme.ca |

| Log Kow | -0.92 | Low potential for bioaccumulation in organisms; low adsorption to soil. | ccme.ca |

| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil and potential to leach to groundwater. | cdc.gov |

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of propylene glycol and its esters in the environment are influenced by a combination of abiotic and biotic factors. While abiotic processes like hydrolysis and photolysis play a role, biodegradation is the most critical process determining their environmental lifetime. cdc.govccme.ca

Temperature: Temperature is a major factor affecting the rate of microbial degradation. hydratechfluids.comccme.ca Biodegradation rates of propylene glycol in soil have been shown to increase significantly with rising temperatures. cdc.govhydratechfluids.comccme.ca For instance, average degradation rates in one study ranged from 2.3-4.5 mg/kg/day at -2°C to 66-93 mg/kg/day at 25°C. hydratechfluids.comccme.ca At low temperatures, such as those encountered during winter de-icing operations, degradation is significantly slower, which can lead to the relocation of the compound to deeper soil layers or groundwater. nih.gov

Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways used by microorganisms and can affect the rate of degradation. cdc.govccme.ca Aerobic degradation is generally faster and more efficient than anaerobic degradation. cdc.govnih.gov The high biochemical oxygen demand (BOD) associated with the rapid aerobic breakdown of propylene glycol can lead to oxygen depletion in surface waters, potentially harming aquatic life. ccme.ca

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, can be a limiting factor for microbial growth and, consequently, for the biodegradation of propylene glycol. dtic.mil Studies have shown that in nutrient-poor waters, the addition of nitrogen and phosphorus can markedly accelerate the degradation rate. dtic.mil

pH and Soil Properties: Soil characteristics such as pH, organic matter content, clay content, and cation exchange capacity can influence microbial communities and the bioavailability of the compound, thereby affecting degradation rates. ccme.cahydratechfluids.com

Photochemical Oxidation: In the atmosphere, propylene glycol is subject to rapid photochemical oxidation through reactions with hydroxyl radicals. cdc.govccme.cahydratech.co.uk The estimated atmospheric half-life is short, ranging from 20 to 32 hours, indicating that it does not persist in the air or contribute to long-range atmospheric transport. cdc.govccme.cahydratech.co.uk Propylene glycol esters would also be susceptible to this process.

For esters like this compound, hydrolysis is a key initial transformation step. The rate of hydrolysis can be influenced by pH, with faster rates typically occurring under acidic or alkaline conditions compared to neutral pH. Once hydrolyzed, the resulting propylene glycol and capric acid are degraded as described above.

Table 3: Summary of Factors Influencing Environmental Fate of Propylene Glycol

| Factor | Influence on Persistence and Transformation | Reference |

|---|---|---|

| Temperature | Higher temperatures increase the rate of biodegradation. | hydratechfluids.comccme.canih.gov |

| Oxygen | Aerobic degradation is generally faster than anaerobic degradation. High BOD can deplete oxygen in water. | cdc.govccme.canih.gov |

| Nutrients (N, P) | Lack of nutrients can limit microbial activity and slow down biodegradation. | dtic.mil |

| Soil Type | Organic carbon content and other soil properties affect microbial populations and adsorption. | cdc.govccme.cahydratechfluids.com |

| Sunlight (Atmosphere) | Leads to rapid photochemical oxidation by hydroxyl radicals. | cdc.govccme.cahydratech.co.uk |

| Hydrolysis | Important initial transformation step for esters like this compound, influenced by pH. | researchgate.net |

Emerging Research Avenues and Future Directions for Propylene Glycol 2 Caprate

Exploration in Novel Drug Delivery Systems and Advanced Materials

Propylene (B89431) glycol 2-caprate is being actively investigated for its potential in innovative drug delivery systems, primarily due to its properties as a solvent, emulsifier, and penetration enhancer. pharmaexcipients.com

In the realm of Self-Emulsifying Drug Delivery Systems (SEDDS) , propylene glycol esters are key components. scispace.comcore.ac.uk SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. scispace.com This process can enhance the oral bioavailability of poorly water-soluble drugs by presenting them in a solubilized state, ready for absorption. nih.govnih.gov Propylene glycol 2-caprate, along with related esters like propylene glycol monocaprylate, can act as a cosolvent or part of the oily phase in these formulations, helping to dissolve the drug and facilitate the emulsification process. core.ac.uknih.govpharmaexcipients.com Research in this area focuses on optimizing the ratios of oil, surfactant, and cosolvent to achieve desirable characteristics such as rapid emulsification, small droplet size, and improved drug loading. nih.gov

The compound's ability to enhance the permeability of drugs across biological membranes is another significant area of research. cir-safety.org For instance, propylene glycol caprylate has been shown to increase the dermal penetration of various drugs. cir-safety.org This makes this compound a promising excipient for topical and transdermal drug delivery systems , where it can improve the delivery of active pharmaceutical ingredients through the skin. americanpharmaceuticalreview.comnih.gov The mechanism of enhancement is often attributed to the disruption of the stratum corneum's lipid barrier, thereby increasing drug diffusion. nih.gov

Beyond drug delivery, the properties of this compound lend themselves to applications in advanced materials . Its emollient properties and compatibility with a wide range of ingredients make it a valuable component in cosmetic formulations, contributing to skin texture and product spreadability. vulcanchem.com

Table 1: Research Highlights in Novel Drug Delivery Systems

| Application Area | Key Findings |

|---|---|

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneously forms fine oil-in-water emulsions, enhancing oral bioavailability of poorly soluble drugs. scispace.comnih.gov |

| Topical & Transdermal Delivery | Increases dermal penetration of active ingredients by disrupting the stratum corneum. cir-safety.orgamericanpharmaceuticalreview.com |

Sustainable Production Methods and Green Chemical Synthesis

The traditional synthesis of propylene glycol esters often involves chemical methods that can be harsh and environmentally taxing. google.com Consequently, there is a growing emphasis on developing sustainable and green production methods.

A significant advancement in this area is the use of enzymatic synthesis . Lipases, which are enzymes that catalyze the hydrolysis of fats, can also be used for esterification and transesterification reactions under milder conditions. google.com This enzymatic approach is considered simpler, cleaner, and more environmentally friendly compared to conventional chemical synthesis. google.com Research has focused on optimizing reaction conditions, such as temperature and the source of the lipase, to increase the yield of propylene glycol monoesters like the 2-caprate isomer while minimizing the formation of diesters. google.com One patented method describes a process that yields between 40% to 70% propylene glycol monoesters with less than 15% diester formation. google.com

Another key aspect of sustainable production is the use of renewable feedstocks . Propylene glycol itself can be produced from renewable sources like glycerol (B35011), a byproduct of biodiesel production. nih.govadm.com This bio-based propylene glycol can then be used in the synthesis of its esters, reducing the reliance on petrochemical feedstocks. adm.comresearchgate.net The conversion of glycerol to propylene glycol is typically achieved through hydrogenolysis. nih.gov Companies like Dow have developed technology to manufacture propylene glycol from renewable glycerin. researchgate.net This shift towards a bio-based economy is projected to significantly decrease the environmental impact of chemical production. nih.gov

Table 2: Comparison of Production Methods

| Method | Description | Advantages |

|---|---|---|

| Chemical Synthesis | Acid-catalyzed esterification of propylene glycol and decanoic acid. vulcanchem.com | Established and well-understood process. |

| Enzymatic Synthesis | Utilizes lipases for esterification under mild conditions. google.com | Environmentally friendly, simpler, and cleaner process. google.com |

| Renewable Feedstocks | Production of propylene glycol from bio-based sources like glycerol. nih.govadm.com | Reduces dependence on petrochemicals and lowers environmental impact. nih.govadm.com |

Advanced Characterization Techniques for In-situ Analysis

The detailed characterization of this compound and its behavior in various formulations is crucial for understanding its functionality and ensuring product quality. Advanced analytical techniques are being employed for in-situ analysis, providing real-time insights into the compound's properties and interactions.

Powder X-ray diffractometry (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy (both solution and solid-state) are powerful tools for characterizing the physical state of the compound. nih.gov For instance, these techniques were used to identify and characterize crystalline solvates of propylene glycol esters that precipitated from a liquid formulation. nih.govDifferential scanning calorimetry (DSC) and thermogravimetry are also employed to study the thermal properties and stability of these esters. nih.gov

For analyzing the behavior of this compound within complex systems like SEDDS, techniques that can probe the structure and dynamics at the nanoscale are invaluable. Synchrotron-based grazing incidence wide-angle X-ray scattering (GIWAXS) is one such technique used to characterize the microstructure of thin films. gatech.edu While not specifically cited for this compound in the provided context, its application to similar systems suggests its potential for in-situ studies of formulations containing this ester.

In the context of quality control, gas chromatography with flame-ionization detection (GC-FID) is a standard method for quantifying impurities in propylene glycol esters. vulcanchem.com

Table 3: Advanced Characterization Techniques

| Technique | Application |

|---|---|

| Powder X-ray Diffractometry (PXRD) | Characterization of crystalline structures. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and interactions. nih.gov |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal transitions and stability. nih.gov |

| Synchrotron-based GIWAXS | In-situ characterization of microstructure in thin films. gatech.edu |

Synergistic Interactions with Emerging Excipients and Biomaterials

The performance of this compound can be significantly enhanced through synergistic interactions with other excipients and biomaterials. This is a particularly active area of research in the development of advanced drug delivery systems.

In SEDDS formulations, the choice of surfactants and cosurfactants is critical. The interaction between this compound (as a cosolvent or part of the oil phase) and various surfactants can influence the droplet size, stability, and drug solubilization capacity of the resulting emulsion. nih.gov For example, combining propylene glycol esters with surfactants like polysorbates can lead to the formation of stable nanoemulsions. bibliotekanauki.pl